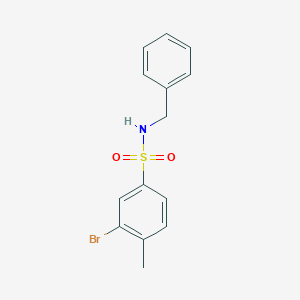

N-苄基-3-溴-4-甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-benzyl-3-bromo-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides, which are known for their diverse biological activities and applications in medicinal chemistry. The compound features a benzyl group attached to a sulfonamide moiety, with a bromine atom and a methyl group as substituents on the aromatic ring.

Synthesis Analysis

The synthesis of N-benzyl-3-bromo-4-methylbenzenesulfonamide and related compounds typically involves the reaction of an appropriate sulfonyl chloride with an amine. For instance, N-benzyl-4-methylbenzenesulfonamides can be prepared via a two-step process starting from 4-methylbenzenesulfonyl chloride and a primary amine, followed by benzylation of the resulting sulfonamide . This method can potentially be adapted for the synthesis of N-benzyl-3-bromo-4-methylbenzenesulfonamide by choosing the correct starting materials and conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, 1H-NMR, and single-crystal X-ray diffraction. For example, the crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide was determined, revealing an orthorhombic space group and specific cell parameters . Although the exact structure of N-benzyl-3-bromo-4-methylbenzenesulfonamide is not provided, similar analytical methods can be employed for its characterization.

Chemical Reactions Analysis

Sulfonamides, including N-benzyl-3-bromo-4-methylbenzenesulfonamide, can undergo various chemical reactions. For example, N-benzyl-2-nitrobenzenesulfonamides can participate in base-mediated intramolecular arylation to yield benzhydrylamines, which are precursors to nitrogenous heterocycles . Additionally, N-alkylation reactions of sulfonamides can lead to the formation of different products depending on the starting materials and reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides can be influenced by their substituents. For instance, the introduction of a bromine atom can affect the compound's reactivity and interaction with biological targets. The crystallographic studies of related compounds provide insights into their solid-state properties, such as crystal packing and intermolecular interactions . These properties are crucial for understanding the behavior of the compound in various environments and can guide the development of new materials or drugs.

科学研究应用

合成和结构表征

N-苄基-3-溴-4-甲基苯磺酰胺用于合成具有潜在治疗作用的各种化合物。程德举(2015)的研究强调了其在合成CCR5拮抗剂中的应用,用于潜在预防人类HIV-1感染 (Cheng De-ju, 2015)。

晶体学表征

布洛克·A·斯坦福斯和F·恩加萨(2020)进行的研究涉及磺酰胺的苄基化,产生N-苄基-4-甲基苯磺酰胺,对晶体学研究有用 (Brock A. Stenfors & F. Ngassa, 2020)。

新颖合成方法

P·安巴拉桑、H·诺伊曼和M·贝勒(2011)探讨了芳基和杂环芳基溴化物的亲电氰化反应,使用N-氰基-N-苯基-p-甲基苯磺酰胺。这种方法对于合成各种苯腈,包括药物中间体,具有重要意义 (P. Anbarasan, H. Neumann, & M. Beller, 2011)。

抗菌和抗炎特性

M·阿巴西等人(2017)合成了含有1,4-苯并二氧杂环的磺酰胺,展示了抗菌潜力,并建议将其用作治疗炎症疾病的药物 (M. Abbasi et al., 2017)。

光动力疗法应用

M·皮斯金、E·坎波拉特和Ö·厄兹特克(2020)开发了取代苯磺酰胺衍生基团的锌酞菁,显示出在光动力疗法中作为光敏剂用于癌症治疗的潜力 (M·皮斯金,E·坎波拉特,& Ö·厄兹特克,2020)。

DNA结合和抗癌活性

M·冈萨雷斯-阿尔瓦雷斯等人(2013)对混合配体铜(II)-磺酰胺络合物的研究揭示了与DNA结合和切割、遗传毒性以及抗癌活性相关的见解,突出了N-磺酰胺衍生物在与DNA相互作用中的重要性 (M·冈萨雷斯-阿尔瓦雷斯等人,2013)。

晶体结构和Hirshfeld表面分析

哈·普兰达拉、S·福罗和B·蒂梅·戈达(2018)的研究调查了N-(4-甲基苯磺酰基)甘氨酸腙衍生物的晶体结构,有助于理解分子构象和氢键模式 (H. Purandara, S. Foro, & B. Thimme Gowda, 2018)。

抗微生物和抗增殖剂

Shimaa M·阿卜杜勒-吉利(2019)合成了N-乙基-N-甲基苯磺酰胺衍生物,评估其作为有效抗微生物和抗增殖剂的作用,进一步得到分子对接研究的支持 (Shimaa M. Abd El-Gilil, 2019)。

α-葡萄糖苷酶和乙酰胆碱酯酶抑制剂

M·阿巴西等人(2019)探索了具有苯二氧杂环和乙酰胺基团的新磺酰胺的酶抑制潜力,显示出对酵母α-葡萄糖苷酶具有显著活性 (M. Abbasi et al., 2019)。

催化的分子内反应

米顿·C·帕特尔、T·利文豪斯和B·帕根科普夫(2003)的研究涉及催化的分子内Pauson-Khand反应,有助于有机合成领域的发展 (米顿·C·帕特尔,T·利文豪斯,& B·帕根科普夫,2003)。

热力学和光谱性质

T·马蒂拉等人(1988)研究了含有N-甲基苯磺酰胺的二元混合物的热力学和光谱性质,增进了对溶质-溶剂相互作用的理解 (T. Mattila et al., 1988)。

手性氟化试剂

使用苯并噻环酮合成手性氟化试剂的方法由孙辉亮、刘兆鹏和唐龙前(2008年)描述,展示了氟化化学中的创新方法(Huiliang Sun, Zhaopeng Liu, & Long-Qian Tang, 2008)。

属性

IUPAC Name |

N-benzyl-3-bromo-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2S/c1-11-7-8-13(9-14(11)15)19(17,18)16-10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDIVRJRBNLDWNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428441 |

Source

|

| Record name | N-Benzyl-3-bromo-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-bromo-4-methylbenzenesulfonamide | |

CAS RN |

850429-67-3 |

Source

|

| Record name | N-Benzyl-3-bromo-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid](/img/structure/B1277703.png)

![Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B1277706.png)